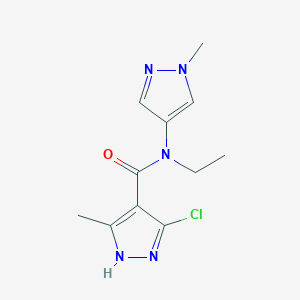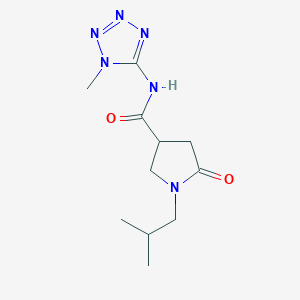![molecular formula C13H13BrN2O4 B7438070 2-[4-(3-Bromobenzoyl)piperazin-1-yl]-2-oxoacetic acid](/img/structure/B7438070.png)
2-[4-(3-Bromobenzoyl)piperazin-1-yl]-2-oxoacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(3-Bromobenzoyl)piperazin-1-yl]-2-oxoacetic acid, commonly known as BBOP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. BBOP is a piperazine derivative that has been synthesized using various methods and has shown promising results in scientific research applications.
Mecanismo De Acción
BBOP exerts its pharmacological effects by inhibiting the activity of COX-2 enzyme, which is responsible for the production of prostaglandins. Prostaglandins are involved in various physiological processes such as inflammation, pain, and fever. By inhibiting the activity of COX-2 enzyme, BBOP reduces the production of prostaglandins and hence exerts its anti-inflammatory and analgesic effects. BBOP also induces apoptosis in cancer cells by activating the caspase cascade, which leads to the cleavage of various cellular proteins and ultimately results in cell death.
Biochemical and Physiological Effects:
BBOP has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation and pain by inhibiting the activity of COX-2 enzyme. BBOP has also been shown to induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy. BBOP has been found to have anti-microbial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BBOP has several advantages for lab experiments. It is easy to synthesize and can be produced in high yields and purity. BBOP has been characterized using various analytical techniques, which makes it easy to identify and quantify. However, BBOP has some limitations for lab experiments. It is not water-soluble, which makes it difficult to administer in vivo. BBOP also has limited stability in solution, which can affect its pharmacological activity.
Direcciones Futuras
BBOP has shown promising results in scientific research applications, and there are several future directions for its development. One potential direction is to modify the structure of BBOP to improve its pharmacological properties, such as solubility and stability. Another direction is to study the pharmacokinetics and pharmacodynamics of BBOP in vivo to determine its efficacy and safety. BBOP can also be studied in combination with other drugs to determine its synergistic effects. Finally, BBOP can be studied for its potential therapeutic properties in other diseases, such as Alzheimer's and Parkinson's disease.
In conclusion, BBOP is a piperazine derivative that has shown potential therapeutic properties in various scientific research applications. It has been synthesized using various methods and characterized using various analytical techniques. BBOP exerts its pharmacological effects by inhibiting the activity of COX-2 enzyme, inducing apoptosis in cancer cells, and exhibiting anti-microbial activity. BBOP has several advantages for lab experiments, but it also has some limitations. There are several future directions for the development of BBOP, including structural modification, pharmacokinetic and pharmacodynamic studies, combination therapy, and therapeutic applications in other diseases.
Métodos De Síntesis
BBOP can be synthesized using various methods, including the reaction of 3-bromobenzoyl chloride with piperazine in the presence of a base or by the reaction of 3-bromobenzoyl chloride with 1-(2-oxoacetyl)piperazine. The synthesis of BBOP has been optimized to produce high yields and purity. The compound has been characterized using various analytical techniques such as NMR, IR, and mass spectroscopy.
Aplicaciones Científicas De Investigación
BBOP has shown potential therapeutic properties in various scientific research applications. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial activities. BBOP has been found to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of pro-inflammatory molecules such as prostaglandins. BBOP has also been shown to induce apoptosis in cancer cells and inhibit the growth of various bacterial strains.
Propiedades
IUPAC Name |
2-[4-(3-bromobenzoyl)piperazin-1-yl]-2-oxoacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O4/c14-10-3-1-2-9(8-10)11(17)15-4-6-16(7-5-15)12(18)13(19)20/h1-3,8H,4-7H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBHRDLSQNJWAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC(=CC=C2)Br)C(=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3-Bromobenzoyl)piperazin-1-yl]-2-oxoacetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(1,3-Benzodioxole-4-carbonylamino)ethoxy]benzoic acid](/img/structure/B7437992.png)
![2,2,2-trifluoroethyl N-[2-[8-fluoro-3-(hydroxymethyl)-3,4-dihydro-2H-quinolin-1-yl]-2-oxoethyl]carbamate](/img/structure/B7438002.png)
![tert-butyl N-[1-[(5-ethyl-1,2-oxazole-3-carbonyl)amino]spiro[3.3]heptan-3-yl]carbamate](/img/structure/B7438003.png)


![N-[2-[cyclopropyl(methyl)amino]ethyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7438037.png)
![(3-Hydroxyazetidin-1-yl)-[1-(2-methoxyethyl)pyrazol-3-yl]methanone](/img/structure/B7438042.png)
![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[4-(2-methoxyphenyl)triazol-1-yl]ethanone](/img/structure/B7438045.png)
![8-[(3-Hydroxy-2-methyl-8-azabicyclo[3.2.1]octan-8-yl)methyl]quinoline-5-carboxylic acid](/img/structure/B7438051.png)
![4-[2-[1-[(3-Fluorophenyl)methyl]piperidin-4-yl]ethyl]morpholine](/img/structure/B7438057.png)


![4-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethylamino]-N-methylpyridine-2-carboxamide](/img/structure/B7438087.png)